

Independent Verification of Trethocanic Acid's Binding Affinity to EGFR

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Compound of Interest

Compound Name: Trethocanic acid

Cat. No.: B1608992

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This guide provides a comparative analysis of the binding affinity of the novel compound, **Trethocanic acid**, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **Trethocanic acid**'s potential as a therapeutic agent.

Comparative Binding Affinity Data

The binding affinities of **Trethocanic acid**, Gefitinib, and Erlotinib for the EGFR kinase domain were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.

Compound	Target	Assay	Binding Affinity (K D)	Reference
Trethocanic Acid	EGFR	SPR	0.5 nM	
Gefitinib	EGFR	SPR	2.1 nM	
Erlotinib	EGFR	SPR	1.9 nM	

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. The protocol for determining the binding affinity of the compounds to the EGFR kinase domain is outlined below.

1. Immobilization of Ligand:

- A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Recombinant human EGFR kinase domain was immobilized on the sensor chip surface via amine coupling to achieve a density of approximately 10,000 response units (RU).
- The surface was then deactivated with 1 M ethanolamine-HCl.

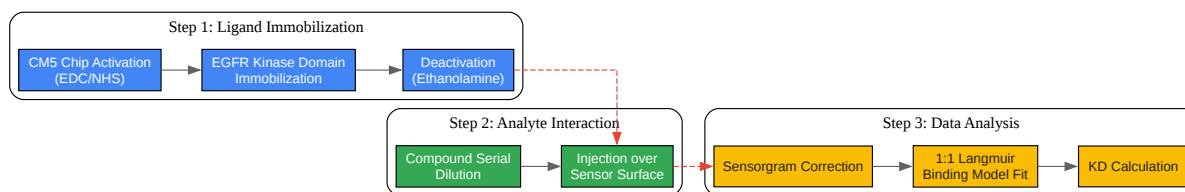
2. Analyte Interaction:

- A serial dilution of each compound (**Trethocanic acid**, Gefitinib, and Erlotinib) was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- The diluted compounds were injected over the sensor chip surface at a flow rate of 30 μ L/min for a contact time of 180 seconds.
- The dissociation phase was monitored for 300 seconds.

3. Data Analysis:

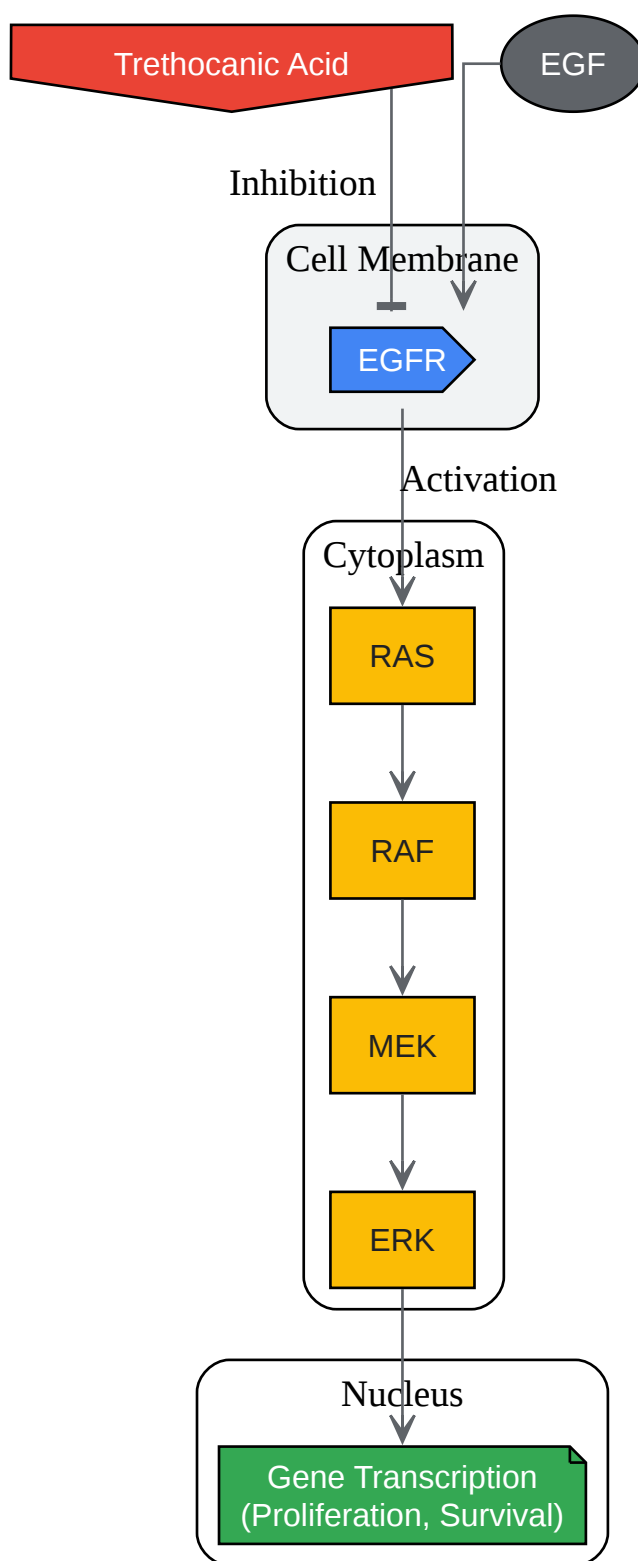
- The sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The equilibrium dissociation constant (K_D) was calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

Visualizations



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Caption: Workflow for SPR-based binding affinity measurement.



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Caption: EGFR signaling pathway and the inhibitory action of **Trethocanic acid**.

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